molecular formula C7H11NO3 B1330574 N-Acetyl-DL-allylglycine CAS No. 50299-14-4

N-Acetyl-DL-allylglycine

Número de catálogo: B1330574
Número CAS: 50299-14-4
Peso molecular: 157.17 g/mol
Clave InChI: QTNLDKHXFVSKCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Acetyl-DL-allylglycine is a chemical compound with the molecular formula C7H11NO3 . It is also known by other names such as 2-Acetamido-4-pentenoic acid . It has an average mass of 157.167 Da and a monoisotopic mass of 157.073898 Da .


Synthesis Analysis

The synthesis of this compound involves a dynamic kinetic resolution which allows 98% conversion of this compound into D-allylglycine in 18 hours at high substrate concentrations . Another synthesis method involves the reaction of ethyl 2-acetamido-2-(ethoxycarbonyl)-4-pentenoate with water and potassium hydroxide at 100 degrees Celsius for 3 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of an acetyl group (CH3CO), an allyl group (CH2=CH-CH2), and a glycine residue (NH2CH2COOH) . The structure is characterized by a carboxyl group (-COOH), an amide group (-CONH2), and a double bond in the allyl group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.17 . It is stored at a temperature of -20°C . The compound is an anion at physiological pH, which is a result of N-acetylation removing a charge from the nitrogen .

Aplicaciones Científicas De Investigación

1. Industrial Scale Production of Enantiomerically Pure α-Amino Acids

A study by Baxter et al. (2012) highlights the use of a variant N-acetyl amino acid racemase (NAAAR G291D/F323Y) with increased activity on N-acetylated amino acids like N-acetyl-DL-allylglycine. This variant, coupled with an enantiospecific acylase, achieved a 98% conversion of this compound into D-allylglycine. This process is significant for industrial-scale production of pure α-amino acids, demonstrating the potential of this compound in large-scale applications (Baxter et al., 2012).

2. Inhibition of Tumor Growth

Research by Neish (2004) explored the antitumor activity of dl-C-allylglycine, including dl-C-allyl-N-acetylglycine, and its isomers. These compounds exhibited significant inhibition of Rd/3 sarcoma tumor growth in male rats, demonstrating a potential therapeutic application in cancer research (Neish, 2004).

3. Study of GABA and Polyamine Metabolism in Brain

Pajunen et al. (1979) investigated the effect of dl-allylglycine on GABA and polyamine metabolism in the mouse brain. The study found that dl-allylglycine caused a decrease in brain GABA concentration and affected activities of key enzymes in polyamine metabolism. This research provides insights into the neurological effects of this compound and its potential for studying brain chemistry (Pajunen et al., 1979).

4. Synthesis of Reactive Alkene Moiety Polypeptides

Yamada et al. (2016) demonstrated the synthesis of polypeptides bearing a reactive alkene moiety, such as poly-dl-allylglycine, through polycondensation of activated urethane derivatives. This method has broad applications in functional molecule conjugation, showcasing the versatility of this compound in polymer chemistry (Yamada et al., 2016).

Mecanismo De Acción

Target of Action

N-Acetyl-DL-allylglycine primarily targets neurons, particularly in the vestibular nuclei . It has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons following unilateral labyrinthectomy in guinea pigs . The compound also interacts with organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

It is believed to act directly on neurons . In the vestibular nuclei, this compound has been shown to restore membrane potential in hyperpolarized/depolarized vestibular neurons . Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to OAT1, OAT3, and MCT1 .

Biochemical Pathways

It is known that the compound enters metabolic pathways, and its effects are mediated via its metabolic products . The compound’s acetylation has a profound impact on certain physicochemical properties, making this compound drug-like compared to L-leucine .

Pharmacokinetics

This compound is a translocated substrate for OAT1 and OAT3 with low affinity (Km 10 mM). In contrast, L-leucine is known to be transported by LAT1 with high affinity (Km 0.2 mM) and low capacity . The clinical consequence is that L-leucine uptake becomes saturated at 50-fold lower concentration than this compound . These results demonstrate a mechanism of action that explains why this compound is effective as a drug and L-leucine itself is not .

Result of Action

The result of this compound’s action is the restoration of membrane potential in hyperpolarized/depolarized vestibular neurons . This effect is believed to be beneficial in the treatment of vertigo and potentially other neurological disorders .

Action Environment

The action environment of this compound is primarily within the nervous system, particularly the vestibular nuclei

Safety and Hazards

N-Acetyl-DL-allylglycine is classified as a combustible dust . It may cause skin and eye irritation, and may cause respiratory irritation . Personal protective equipment including dust mask type N95, eyeshields, and gloves are recommended when handling this compound .

Direcciones Futuras

N-acetyl-L-leucine, an enantiomer of N-acetyl-DL-allylglycine, is currently under development for rare neurological disorders . The therapeutic effects of N-acetyl-L-leucine are believed to be due to its selective recognition by different uptake transporters, which significantly contributes to its pharmacological effects .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-DL-allylglycine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The acetylation of L-leucine, an alpha amino acid, switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT) . This selective recognition significantly contributes to the therapeutic effects of this compound .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-acetyl-L-leucine has been associated with positive symptomatic and neuroprotective, disease-modifying effects in various studies, including animal models of Niemann-Pick disease type C (NPC), observational clinical case studies, and a multinational, rater-blinded phase IIb clinical trial .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . Specifically, N-acetylation removes a charge from the nitrogen at physiological pH and N-acetyl-L-leucine is an anion that is then a substrate for the organic anion transporters .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has shown stability and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed that the compound has threshold effects and can also exhibit toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Propiedades

IUPAC Name

2-acetamidopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-3-4-6(7(10)11)8-5(2)9/h3,6H,1,4H2,2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTNLDKHXFVSKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50299-14-4
Record name NSC270552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-D-allylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-DL-allylglycine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-DL-allylglycine
Reactant of Route 3
Reactant of Route 3
N-Acetyl-DL-allylglycine
Reactant of Route 4
Reactant of Route 4
N-Acetyl-DL-allylglycine
Reactant of Route 5
Reactant of Route 5
N-Acetyl-DL-allylglycine
Reactant of Route 6
Reactant of Route 6
N-Acetyl-DL-allylglycine
Customer
Q & A

Q1: What is the significance of the improved N-acetyl amino acid racemase (NAAAR) variant in the context of N-Acetyl-DL-allylglycine?

A1: The research focuses on developing a more efficient method to produce enantiomerically pure D-allylglycine from this compound. The researchers achieved this by engineering an improved NAAAR variant (NAAAR G291D/F323Y) through directed evolution. This variant exhibits up to 6-fold higher activity than the wild-type NAAAR when acting upon a range of N-acetylated amino acids, including this compound. [] This enhanced activity is crucial for industrial-scale applications as it allows for faster and more efficient conversion of the racemic mixture into the desired enantiomer.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.